Triethoxy(iodomethyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
53696-82-5 |
|---|---|
Molecular Formula |
C7H17IO3Si |
Molecular Weight |
304.20 g/mol |
IUPAC Name |
triethoxy(iodomethyl)silane |
InChI |
InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
InChI Key |
ALFJOLYGZMCHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CI)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Triethoxy Iodomethyl Silane Precursors and Derivatives
Exploration of Precursor Systems for (Halomethyl)triethoxysilane Synthesis
The creation of (halomethyl)triethoxysilanes, the direct precursors to Triethoxy(iodomethyl)silane, relies on two fundamental chemical transformations: the halogenation of an organosilane scaffold and the formation of the triethoxy-silyl group from appropriate silicon sources.
The introduction of an iodine atom to the methyl group attached to the silicon center is most commonly achieved through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgtestbook.com This approach is favored because the direct iodination of the methyl group on a triethoxysilane (B36694) is often less efficient. The typical precursor for this transformation is (Chloromethyl)triethoxysilane (B101003).
Reaction Scheme for Finkelstein Reaction: CH₂ClSi(OCH₂CH₃)₃ + NaI → CH₂ISi(OCH₂CH₃)₃ + NaCl(s)
While the Finkelstein reaction is the predominant method, other strategies for creating carbon-halogen bonds in organosilanes exist, though they are less specific to this compound. For instance, the Müller-Rochow process can be used to synthesize methylchlorosilanes, which are foundational precursors for a vast range of silicone products. mdpi.comencyclopedia.pub
The "triethoxy" functional groups of the target molecule are introduced through reactions involving alkoxysilane precursors. There are two primary industrial methods for synthesizing these precursors.
One major route is the direct synthesis from elemental silicon and an alcohol. mdpi.com In this process, metallurgical grade silicon powder reacts with ethanol (B145695) at elevated temperatures (typically 200–280 °C) in the presence of a copper catalyst, such as copper(I) chloride (CuCl), to produce triethoxysilane and tetraethoxysilane. mdpi.comgoogle.com The selectivity towards triethoxysilane can be influenced by reaction conditions and the presence of promoters. mdpi.comresearchgate.net
A second common method is the esterification of chlorosilanes with an alcohol. For example, (Chloromethyl)trichlorosilane can be reacted with ethanol to produce (Chloromethyl)triethoxysilane. google.com This reaction is often carried out by slowly adding the alcohol to the chlorosilane. google.com The process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed. google.com
| Synthesis Method | Reactants | Catalyst/Conditions | Products | Reference |
| Direct Synthesis | Silicon (Si), Ethanol (C₂H₅OH) | Copper catalyst (e.g., CuCl), 200-280°C | Triethoxysilane, Tetraethoxysilane | mdpi.com |
| Esterification | (Chloromethyl)trichlorosilane, Ethanol | Typically no catalyst needed; may involve base for neutralization | (Chloromethyl)triethoxysilane, HCl | google.com |
Tetraethoxysilane (TEOS) itself is a fundamental building block in sol-gel chemistry and can be synthesized through similar direct processes. mdpi.comresearchgate.net The hydrolytic instability of the Si-O-C bond is a key feature of these compounds, allowing for the formation of siloxane networks. evitachem.com
Reaction Conditions and Optimization Strategies for (Halomethyl)triethoxysilanes
Optimizing the synthesis of (halomethyl)triethoxysilanes requires careful control over catalytic systems, solvents, and temperature to maximize yield and minimize side reactions, such as premature hydrolysis and condensation.
Catalysts play a pivotal role in the synthesis of organosilane precursors. In the Müller-Rochow direct process for producing methylchlorosilanes and alkoxysilanes, copper-based catalysts are essential. encyclopedia.pubresearchgate.net The catalytic activity can be enhanced by the addition of promoters like zinc or tin, which can synergistically affect the reaction rate and product distribution. researchgate.net For the direct synthesis of triethoxysilane from silicon and ethanol, copper chloride (CuCl) has demonstrated high catalytic activity. mdpi.com
For reactions involving the functionalization of the silane (B1218182), such as hydrosilylation , various transition metal catalysts are employed. While not directly used to make this compound from its chloromethyl precursor, these systems are fundamental in organosilane chemistry. Platinum-based catalysts, like Speier's catalyst (hexachloroplatinic acid), are highly effective for hydrosilylation reactions. researchgate.net Other precious metal catalysts based on rhodium and ruthenium, as well as non-precious metal catalysts using copper, have also been developed for various silylation and reduction reactions. acs.orgrsc.org
The Finkelstein reaction , used to convert the chloromethyl group to the iodomethyl group, is not typically catalytic but is driven by stoichiometry and solubility principles. wikipedia.org However, for less reactive substrates like aryl halides, an "aromatic Finkelstein reaction" can be facilitated by copper(I) iodide in combination with diamine ligands. wikipedia.org
| Reaction Type | Catalytic System | Purpose | Reference |
| Direct Synthesis | Copper (Cu, CuCl) with promoters (Zn, Sn) | Synthesis of methylchlorosilanes and alkoxysilanes | researchgate.net, mdpi.com |
| Hydrosilylation | Platinum (Speier's catalyst), Rhodium | Addition of Si-H across C=C bonds | researchgate.net, acs.org |
| Cross-Coupling | Copper (Cu) | Formation of C-Si bonds from aryl iodides and chlorosilanes | rsc.org |
| Aromatic Finkelstein | Copper(I) Iodide (CuI) / Diamine Ligand | Conversion of aryl chlorides/bromides to aryl iodides | wikipedia.org |
The choice of solvent has a profound impact on the rate and outcome of organosilane reactions. Solvent polarity, dielectric constant, and Lewis basicity can influence reaction mechanisms and the stability of intermediates. appliedmineralogy.comacs.org
In silylation reactions , polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred. acs.org For the Finkelstein reaction, acetone is the solvent of choice because it readily dissolves the sodium iodide reactant but not the sodium chloride byproduct, thereby driving the reaction forward. testbook.comunacademy.com The rate of hydrosilylation reactions has been shown to be highly solvent-dependent, with reactivity increasing in the order of acetonitrile (B52724) < hexane (B92381) < toluene (B28343) ≈ isopropanol (B130326) < tetrahydrofuran (B95107) (THF). researchgate.net In some cases, the solvent itself can participate in side reactions; for example, isopropanol can react with silicon hydrides in the presence of a catalyst. researchgate.net
Temperature is another critical parameter. For the direct synthesis of alkoxysilanes, temperature can control the selectivity between triethoxy- and tetraethoxysilane products; lower temperatures (240–300°C) favor the formation of triethoxysilane, while higher temperatures promote tetraethoxysilane. mdpi.com For the Finkelstein reaction, elevated temperatures can increase the reaction rate, though conditions must be controlled to prevent decomposition. The hydrolysis and condensation of alkoxysilanes are also temperature-dependent, with higher temperatures generally accelerating these (often undesirable) side reactions. ingentaconnect.com
| Solvent | Polarity | Typical Application in Organosilane Synthesis | Effect | Reference |
| Acetone | Polar Aprotic | Finkelstein Reaction | Solubilizes NaI, precipitates NaCl/NaBr, driving equilibrium. | unacademy.com |
| Dimethylformamide (DMF) | Polar Aprotic | Silylation of alcohols | Significantly accelerates reaction rates compared to apolar solvents. | acs.org |
| Tetrahydrofuran (THF) | Polar Aprotic | Hydrosilylation | High reactivity observed. | researchgate.net |
| Toluene | Non-polar | Hydrosilylation, Silylation | Often provides optimal results for certain catalyst systems. | acs.org, researchgate.net |
| Acetonitrile (ACN) | Polar Aprotic | Hydrosilylation | Can show extremely low reactivity in some systems. | researchgate.net, nasa.gov |
Advanced Purification and Isolation Techniques for Functionalized Organosilanes
The purification of this compound and its precursors is essential to remove unreacted starting materials, catalysts, and byproducts from side reactions. Given the reactivity of organosilanes, particularly their sensitivity to hydrolysis, purification methods must be carefully selected.
Fractional distillation under reduced pressure is a standard technique for purifying volatile liquid organosilanes, such as (Chloromethyl)triethoxysilane. google.com This method separates compounds based on differences in their boiling points and is effective for removing both less volatile and more volatile impurities.
Chromatography is another powerful tool. Column chromatography using a silica (B1680970) gel stationary phase is frequently employed for the purification of non-volatile or thermally sensitive organosilanes after synthesis. mdpi.comrsc.org The choice of eluent (solvent system) is critical for achieving good separation.
For removing specific types of impurities, more advanced techniques have been developed. Trace metal ion contaminants in iodosilanes, which can exist as charged colloids, can be removed by filtration through ion-exchange functionalized membranes . google.com203.250.216 This is particularly important for applications in the microelectronics industry where high purity is demanded. Another strategy involves the use of complexing agents . Sterically bulky alcohols or phenols can be added to the crude organosilane prior to distillation. google.com These agents selectively react with impurities like boron or phosphorus compounds to form non-volatile complexes, which are then easily separated as the residue during distillation, minimizing product loss in prefractions. google.com After synthesis, simple work-up procedures may include filtration to remove precipitated salts (like NaCl from a Finkelstein reaction) and aqueous washes to remove water-soluble impurities, followed by drying of the organic phase. mdpi.com
Comparative Analysis of Halomethylsilane Synthetic Efficiency and Selectivity
The synthetic efficiency and selectivity are paramount in the production of halomethylsilanes, directly influencing the purity, yield, and economic viability of the final products, such as this compound. The primary routes to this compound involve a two-step process: the initial synthesis of a (chloromethyl)alkoxysilane precursor followed by a halide exchange reaction. A comparative analysis of these steps reveals significant differences in efficiency and selectivity based on the chosen methodology.
A prevalent and industrially significant method for synthesizing the precursor, (chloromethyl)triethoxysilane, is through the esterification of chloromethyltrichlorosilane with anhydrous ethanol. This reaction is highly efficient, often achieving yields in the range of 96-99.5%. google.comgoogle.com The process typically involves the controlled addition of ethanol to chloromethyltrichlorosilane, followed by neutralization of the hydrogen chloride byproduct with an amine base like triethylamine. google.com The selectivity of this esterification is generally high, with the primary side products arising from incomplete reaction or the formation of siloxane bridges through partial hydrolysis if water is present. The reaction conditions can be optimized to maximize yield and purity, as demonstrated in various patented procedures.
Table 1: Efficiency of (Chloromethyl)trimethoxysilane Synthesis via Esterification
| Reactants | Neutralizing Agent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Chloromethyltrichlorosilane, Anhydrous Methanol | Triethylamine | 1.0 | 98.8 | 98.9 | google.com |
| Chloromethyltrichlorosilane, Anhydrous Methanol | Tri-n-butylamine | 1.5 | 99.5 | 99.2 | google.com |
The subsequent conversion of (chloromethyl)triethoxysilane to this compound is most commonly achieved via the Finkelstein reaction. ub.edu This nucleophilic substitution (SN2) reaction involves treating the chlorosilane with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone. ub.educhemistry-chemists.com The efficiency of the Finkelstein reaction is driven by Le Châtelier's principle; sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired iodoalkane product. reading.ac.uk
The selectivity of the Finkelstein reaction is generally high for primary halides like the chloromethyl group. The primary factors influencing its efficiency are the nature of the leaving group (Br > Cl), the solubility of the formed salt in the solvent, and the reaction temperature. For instance, the conversion of (chloromethyl)dimethyl(phenyl)silane to its iodo-derivative using sodium iodide in acetone at reflux for 24 hours proceeds with high efficiency. ub.edu While specific yield data for the conversion of (chloromethyl)triethoxysilane can vary, yields for similar Finkelstein reactions are often high, frequently exceeding 90%. reading.ac.uk
Table 2: Comparative Factors in Finkelstein Reaction Efficiency
| Starting Material | Reagent | Solvent | Key Efficiency Factor | Typical Yield | Reference |
|---|---|---|---|---|---|
| Alkyl Chloride | NaI | Acetone | Low solubility of NaCl drives equilibrium | Good to Excellent | reading.ac.uk |
| Alkyl Bromide | NaI | Acetone | Bromide is a better leaving group than chloride | Excellent | researchgate.net |
| (Chloromethyl)dimethyl(phenyl)silane | NaI | Acetone | Reflux conditions ensure reaction completion | High (exact % not stated) | ub.edu |
Alternative, more direct synthetic routes to halomethylsilanes, such as direct catalytic silylation, are areas of ongoing research but are less established for the industrial production of this compound. These methods could potentially offer improved atom economy by avoiding the two-step process. However, the indirect route involving esterification followed by a Finkelstein reaction remains the most efficient and selective method currently employed, benefiting from high-yielding steps and readily available industrial precursors like chloromethyltrichlorosilane. sorbonne-universite.fr The high selectivity of each step ensures a final product of high purity, which is critical for its applications as a coupling agent and in further chemical synthesis.
Chemical Reactivity and Mechanistic Investigations of Triethoxy Iodomethyl Silane
Reactivity Profile of the Iodomethyl Functional Group
The iodomethyl group (-CH₂I) attached to the silicon atom provides a second, distinct mode of reactivity, dominated by the susceptibility of the α-carbon to nucleophilic attack.
The carbon-iodine bond in the iodomethyl group is polarized, with the carbon atom being electrophilic. This makes it a prime target for attack by a wide range of nucleophiles. thieme-connect.de The reaction results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a new carbon-nucleophile bond. This is a classic nucleophilic substitution reaction. labster.com
General Reaction: R-CH₂-I + Nu⁻ → R-CH₂-Nu + I⁻
This reaction is a fundamental tool for the functionalization of the silane (B1218182) molecule. smolecule.com α-Haloalkylsilanes, particularly the more reactive α-iodoalkylsilanes, are valuable intermediates in organic synthesis for this reason. thieme-connect.de
Amines are effective nucleophiles that can react with the iodomethyl group. The reaction of diethylamine (B46881) with an α-halomethyltriethoxysilane, such as (chloromethyl)triethoxysilane (B101003), is a documented method for synthesizing (N,N-Diethylaminomethyl)triethoxysilane. google.comkaimosi.com A similar reaction occurs with triethoxy(iodomethyl)silane, where the nitrogen atom of diethylamine attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion.
(EtO)₃Si-CH₂-I + HN(CH₂CH₃)₂ → [(EtO)₃Si-CH₂-N⁺H(CH₂CH₃)₂]I⁻
Nucleophilic Substitution Reactions at the α-Iodomethyl Carbon
Oxygen- and Sulfur-Based Nucleophile Interactions
The reactivity of this compound with oxygen and sulfur-based nucleophiles is a critical aspect of its chemistry, influencing its application in various synthetic methodologies. The silicon atom, being electropositive, and the presence of the electron-withdrawing iodine atom on the adjacent carbon, render the methylene (B1212753) group susceptible to nucleophilic attack.
Research into the interactions with oxygen-based nucleophiles often involves reactions with alcohols, water, and carboxylic acids. In the presence of water, this compound can undergo hydrolysis of its ethoxy groups to form silanols. polymersynergies.netrussoindustrial.ru These silanols are reactive intermediates that can subsequently condense to form siloxane networks. polymersynergies.netnih.gov The rate and extent of this hydrolysis and condensation are influenced by factors such as pH and the presence of catalysts. polymersynergies.net Reactions with alcohols can lead to transesterification, where the ethoxy groups are exchanged with other alkoxy groups.
Sulfur-based nucleophiles, such as thiols, are also known to react with iodomethylsilanes. These reactions typically proceed via a nucleophilic substitution mechanism, where the thiol displaces the iodide to form a new carbon-sulfur bond. This type of reaction is valuable for the introduction of sulfur-containing functionalities into organic molecules.
Radical Processes and Related Transformations
This compound can participate in radical reactions, a pathway distinct from its ionic reactivity. The carbon-iodine bond is relatively weak and can be cleaved homolytically under appropriate conditions, such as exposure to radical initiators or photolysis, to generate a triethoxy(silyl)methyl radical.
This silyl-stabilized radical can then engage in various transformations. One common reaction is hydrogen abstraction from a suitable donor molecule. organic-chemistry.org Another significant pathway is the addition to unsaturated systems like alkenes and alkynes. nih.gov This radical addition provides a method for the formation of new carbon-carbon bonds and the introduction of the triethoxysilylmethyl group into organic frameworks. The reactivity of silyl (B83357) radicals is influenced by both polar and enthalpic effects. nih.gov
The use of silanes as radical-based reducing agents has been explored as an alternative to more toxic reagents like organotin hydrides. organic-chemistry.org While tris(trimethylsilyl)silane (B43935) (TTMSS) is a well-known radical reducing agent, the principles of silyl radical generation and reactivity can be extended to other functionalized silanes like this compound. organic-chemistry.orgnih.gov
Formation and Reactivity of Silicon-Stabilized Carbenoids from Iodomethylsilanes
Iodomethylsilanes, including this compound, are precursors for the formation of silicon-stabilized carbenoids. These carbenoids are organometallic species that exhibit carbene-like reactivity and are valuable intermediates in organic synthesis, particularly for cyclopropanation reactions. rsc.org
The generation of these carbenoids typically involves the reaction of the iodomethylsilane with a metal, such as zinc. ucl.ac.uknih.gov The resulting organozinc carbenoid is a nucleophilic species that can react with a variety of electrophiles, most notably alkenes, to form cyclopropane (B1198618) derivatives. ucl.ac.uknih.gov The presence of the silicon group can influence the stereoselectivity of the cyclopropanation reaction. nih.gov
The reactivity of these carbenoids is not limited to cyclopropanation. They can also participate in C-H insertion reactions and ylide formation. ucl.ac.uk The specific reaction pathway is dependent on the substrate and reaction conditions. The development of methods for generating and utilizing these carbenoids from readily available iodomethylsilanes has expanded the synthetic utility of this class of compounds. ucl.ac.ukucl.ac.uk
Interfacial Reactivity and Adhesion Mechanisms of Organosilanes
The ability of organosilanes, such as this compound, to promote adhesion between dissimilar materials, particularly organic polymers and inorganic substrates, is a cornerstone of their industrial application. dow.comspecialchem.com This property stems from their dual chemical nature, allowing them to form stable bonds at the interface. nih.govipsonline.in
Fundamental Principles of Chemical Bonding at Organic-Inorganic Interfaces
Organosilanes function as molecular bridges at the organic-inorganic interface. russoindustrial.ruresearchgate.net The fundamental principle behind their effectiveness lies in their bifunctional structure, typically represented as Y-R-Si(OR')₃, where 'Y' is an organofunctional group, 'R' is a spacer, and 'Si(OR')₃' is a hydrolyzable silyl group. ipsonline.intandfonline.com
The adhesion process begins with the hydrolysis of the alkoxy groups (e.g., ethoxy groups in this compound) to form reactive silanol (B1196071) groups (Si-OH). polymersynergies.netdow.com This hydrolysis can be initiated by moisture present on the substrate surface or added to the silane solution. dow.com These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and ceramics, forming strong, covalent siloxane bonds (Si-O-Substrate). nih.govdow.com
Simultaneously, the silanol groups can self-condense to form a cross-linked polysiloxane network at the interface. polymersynergies.netspecialchem.com The organofunctional group 'Y' is designed to be compatible with and react with the organic polymer matrix, forming covalent bonds or creating an interpenetrating network. dow.comtandfonline.com This dual reactivity creates a robust and durable connection between the two phases. dow.comipsonline.in
Elucidation of the Silane Interphase Structure and its Role in Adhesion Promotion
The region where the organosilane interacts with the substrate and the polymer is known as the interphase. The structure of this interphase is complex and crucial for adhesion promotion. researchgate.nettandfonline.com It is not simply a monolayer of silane molecules but a three-dimensional network. polymersynergies.netnih.gov
The thickness and morphology of the silane interphase depend on various factors, including the type of silane, its concentration, the application method, and the nature of the substrate and polymer. tandfonline.commpg.de A well-formed interphase can improve adhesion by several mechanisms:
Chemical Coupling: The formation of covalent bonds between the silane and both the inorganic substrate and the organic polymer provides a direct and strong linkage. nih.govdow.com
Interpenetrating Networks (IPNs): The silane can form a cross-linked network that physically entangles with the polymer chains, creating a diffuse and mechanically strong interphase. dow.comtandfonline.com
Improved Wetting and Surface Energy Modification: The silane treatment can alter the surface energy of the substrate, improving its wettability by the polymer and promoting better interfacial contact.
Stress Dissipation: A properly designed interphase can act as a stress-absorbing layer, enhancing the durability and fatigue resistance of the adhesive bond. specialchem.com
The effectiveness of an organosilane as an adhesion promoter is highly dependent on the compatibility between its organofunctional group and the polymer matrix. dow.comtandfonline.com Matching the solubility parameters of the silane and the polymer can maximize interdiffusion and the formation of a robust interpenetrating network. tandfonline.com
Theoretical and Computational Studies of this compound Reactivity
While specific computational studies exclusively focused on this compound are not extensively available in the provided search results, the broader field of computational organosilicon chemistry provides a framework for understanding its reactivity. Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction mechanisms, and spectroscopic properties of organosilanes. nottingham.ac.ukwisc.edu
For this compound, computational studies could elucidate several key aspects:
Bonding and Electronic Structure: Calculations can provide insights into the nature of the Si-C, C-I, and Si-O bonds, including bond lengths, bond angles, and charge distributions. This information is fundamental to understanding the molecule's reactivity.
Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of reactions involving this compound. This includes studying the transition states and intermediates in nucleophilic substitution reactions, radical processes, and the formation of carbenoids. For instance, the mechanism of hydrolysis and condensation of the ethoxy groups could be investigated, providing insights into the initial stages of interphase formation. nottingham.ac.uk
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure of reactants, intermediates, and products. osti.gov
Reactivity Indices: Computational methods can be used to calculate various reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), which help to predict the molecule's susceptibility to nucleophilic or electrophilic attack.
By analogy with computational studies on other organosilanes, it is expected that theoretical investigations of this compound would provide a deeper understanding of its chemical behavior and guide the design of new applications. nottingham.ac.ukwisc.edu
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of silicon-containing compounds. While direct DFT studies on this compound are not extensively available in the public domain, valuable insights can be drawn from computational analyses of analogous molecules, such as other trialkoxysilanes and iodomethylsilanes. These studies help in predicting the likely reaction pathways, transition states, and activation energies for reactions involving this compound.
Key reaction pathways for this compound that can be analyzed using DFT include:
Hydrolysis and Condensation: The silicon center is susceptible to hydrolysis, a crucial first step in the formation of polysiloxane networks. DFT calculations on similar trialkoxysilanes, like tetraethoxysilane (TEOS), have shown that hydrolysis can proceed through an SN2-type mechanism. researchgate.net In acidic conditions, the reaction is often initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol). researchgate.net For this compound, the reaction would proceed as follows:
Hydrolysis: (EtO)3SiCH2I + H2O → (EtO)2(HO)SiCH2I + EtOH
Condensation: 2 (EtO)2(HO)SiCH2I → (EtO)2(I-CH2)Si-O-Si(CH2I)(OEt)2 + H2O
Computational studies on similar systems have elucidated the energy barriers for these processes. For instance, DFT calculations on the hydrolysis of other alkoxysilanes have quantified the activation energies for successive hydrolysis steps. researchgate.net
Nucleophilic Substitution at the Iodomethyl Group: The C-I bond is a prime site for nucleophilic substitution (SN2) reactions, allowing for the introduction of various functional groups. A general SN2 reaction can be represented as:
Nu- + (EtO)3SiCH2I → (EtO)3SiCH2Nu + I-
DFT studies on SN2 reactions involving methyl halides provide a framework for understanding this process. mdpi.comsciforum.net The calculations can determine the potential energy surface, including the formation of a pre-reaction complex, the transition state, and the post-reaction complex. mdpi.com The electrophilicity of the carbon atom and the nature of the nucleophile are critical factors influencing the reaction barrier. Theoretical studies on nucleophilic substitution at silicon have also been performed, providing a point of comparison for reactivity at the carbon center. d-nb.info
Table 1: Representative Calculated Activation Energies for Analogous Silane Reactions This table presents data from computational studies on compounds analogous to this compound to infer its reactivity. Direct experimental or computational values for the title compound may vary.
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Hydrolysis (Acid-catalyzed) | Tetramethoxysilane (TMOS) | DFT (B3LYP/6-311+G(d,p)) | ~15-20 | researchgate.net |
| SN2 Reaction | CH3Cl + F- (in gas phase) | DFT (B3LYP/6-31+G) | -0.1 | mdpi.com |
| SN2 Reaction | CH3Cl + Br- (in acetonitrile) | DFT (B3LYP/6-31+G) | 22.7 | mdpi.comsciforum.net |
Molecular Dynamics Simulations of Molecular Interactions
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or at interfaces. By simulating the movement of atoms and molecules over time, MD can reveal crucial information about how these molecules interact with their surroundings.
Interactions with Surfaces: Alkoxysilanes are frequently used to functionalize surfaces, such as silica (B1680970) or metal oxides. MD simulations can model the adsorption and organization of this compound molecules on a substrate. acs.org These simulations can predict the orientation of the molecules, the nature of the binding (e.g., through hydrolysis of the ethoxy groups and formation of Si-O-Surface bonds), and the resulting surface properties. Studies on similar functionalized silanes have shown how factors like alkyl chain length and head-group charge influence the structure of the resulting monolayer. bohrium.com
Solvation and Aggregation: MD simulations can provide a detailed picture of how this compound molecules are solvated. The simulations can characterize the interactions between the silane and solvent molecules, such as water or organic solvents. mdpi.com For example, simulations of silanes in aqueous environments can reveal the structure of the hydration shell around the molecule and the dynamics of water molecules in its vicinity. bohrium.commdpi.com This is particularly relevant for understanding the hydrolysis process, as the accessibility of water to the silicon center is a key factor. mdpi.com
Intermolecular Interactions: In the bulk liquid state or in concentrated solutions, MD simulations can be used to study the aggregation behavior of this compound molecules. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another. This can reveal tendencies for self-association and provide insights into the liquid structure.
Table 2: Key Interaction Parameters from Molecular Dynamics Simulations of Analogous Systems This table presents data from MD simulations on analogous systems to illustrate the types of interactions this compound might exhibit. The specific values are dependent on the force field and simulation conditions used.
| System | Simulation Type | Key Finding | Potential Relevance for this compound | Reference |
| Alkylsilanes on Silica | Reactive MD | Formation of covalent bonds with surface silanols after hydrolysis. | Predicts mechanism of surface modification. | acs.org |
| Functionalized Silanes in Water | All-atom MD | Strong orientation of water molecules at charged silane interfaces. | Understanding the initial steps of hydrolysis. | bohrium.com |
| Isobutyltriethoxysilane on Ettringite | MD | Initial hydrophobic barrier to water, but eventual penetration. | Insights into behavior as a surface treatment agent. | mdpi.com |
By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive, albeit predictive, understanding of the chemical reactivity and molecular interactions of this compound can be achieved. These computational methods are crucial for guiding experimental work and designing new applications for this versatile compound.
Advanced Functionalization Strategies Employing Triethoxy Iodomethyl Silane
Surface Modification of Inorganic Substrates
Silanization of Metal Oxides and Ceramic Materials for Enhanced Interfacial Control
The surfaces of metal oxides (e.g., Zinc Oxide, Titanium Dioxide, Aluminum Oxide) and ceramic materials are typically rich in hydroxyl (-OH) groups. researchgate.net These groups serve as primary anchoring points for the silanization process. The mechanism involves the hydrolysis of the ethoxy groups (-OCH2CH3) of Triethoxy(iodomethyl)silane in the presence of trace amounts of water to form silanol (B1196071) intermediates (Si-OH). These silanols then react with the surface hydroxyls of the metal oxide or ceramic, forming durable covalent Si-O-Metal bonds and releasing water as a byproduct. researchgate.net
This process effectively grafts the iodomethyl functionality onto the substrate's surface. The resulting organic layer can act as a compatibilizer, improving the adhesion and dispersion of the inorganic material within a polymer matrix. This enhanced interfacial control is crucial in the development of high-performance composites, coatings, and adhesives where the bond between the organic and inorganic phases dictates the material's mechanical and thermal properties. Studies on similar silanes have shown that this surface modification can significantly enhance the properties of the final material. nih.govutwente.nl
Functionalization of Nanoparticles and Nanomaterials (e.g., Graphene, Silica (B1680970), Metals)
The principles of silanization are extensively applied to the functionalization of nanomaterials to prevent their aggregation and to tailor their surface chemistry for specific applications. nih.gov this compound is particularly valuable in this context due to the reactivity of the iodo- group.
For instance, silica nanoparticles, carbon-based nanomaterials like graphene, and metal nanoparticles can all be surface-treated with this silane (B1218182). nih.gov The grafted iodomethyl group serves as a versatile chemical handle for further modification. It can readily undergo nucleophilic substitution reactions, making it a superior alternative to more common amino silanes which can suffer from problematic side reactions. mdpi.com This allows for the covalent attachment of a wide array of molecules, including polymers, biomolecules, and fluorescent dyes, thereby imparting new functionalities to the nanoparticles. nih.gov
Research comparing iodo silanes with traditional amino silanes for the solid-phase synthesis of molecularly imprinted polymer (MIP) nanoparticles has highlighted the advantages of the iodo functionality. mdpi.com The iodo silane demonstrated higher purity and specificity, leading to nanoparticles with nanomolar affinity for the target molecule. mdpi.com
Table 1: Comparison of Silane Functionalities for Nanoparticle Immobilization
| Feature | Iodo Silane (e.g., this compound) | Amino Silane |
|---|---|---|
| Immobilization Chemistry | Nucleophilic substitution (e.g., with thiols) | Amide bond formation, Schiff base formation |
| Side Reactions | Minimal; straightforward coupling | Potential for multilayer formation, reaction with persulfates |
| Resulting Purity | High | Can be compromised by side reactions |
| Target Affinity | Demonstrated nanomolar affinity in specific cases mdpi.com | Variable; can be negatively affected by non-specific binding |
| Versatility | Excellent for coupling with thiols and other nucleophiles | Broadly used but can have limitations |
This table is based on findings from a comparative study on iodo silanes versus amino silanes for nanoparticle synthesis. mdpi.com
Tailoring Surface Energy and Wettability Characteristics for Specific Applications
Surface modification with silanes is a powerful technique for controlling the surface energy and wettability of a substrate. gelest.com By forming a stable, covalently bonded monolayer on a surface, this compound can alter its interaction with liquids. The final wettability depends on the nature of the terminal functional group.
While the alkyl chain of the silane contributes to a decrease in surface energy, the terminal iodomethyl group presents a moderately polar functionality. This allows for precise tuning of the surface from hydrophilic (high surface energy) to more hydrophobic (low surface energy) states. For example, treating a hydrophilic glass or metal oxide surface with this compound would reduce its affinity for water, thereby increasing the water contact angle. nih.gov The degree of this change can be controlled by adjusting the density of the silane coating on the surface. This ability to tailor wettability is critical for applications such as anti-fouling coatings, microfluidic devices, and specialized membranes. google.commdpi.com
Table 2: Effect of Silane Functional Groups on Water Contact Angle
| Silane Functional Group | General Effect on Surface Energy | Expected Water Contact Angle |
|---|---|---|
| Hydroxyl (-OH) (Unmodified Silica) | High | < 10° (Hydrophilic) |
| Amino (-NH2) | Moderately High | 40° - 60° |
| Iodomethyl (-CH2I) | Moderate | Intermediate (less hydrophilic than bare silica) |
| Octyl (-C8H17) | Low | > 90° (Hydrophobic) nih.gov |
| Fluoroalkyl (-CF2)nCF3 | Very Low | > 110° (Superhydrophobic) |
This table provides representative values and trends for silane-modified surfaces to illustrate the role of the terminal functional group in determining wettability.
Polymer Functionalization and Hybrid Material Synthesis
This compound also plays a significant role in the synthesis of advanced polymers and organic-inorganic hybrid materials. Its ability to be incorporated directly into polymer structures or to act as a branching agent opens up pathways to materials with enhanced thermal, mechanical, and chemical properties.
Incorporation into Polymer Networks and Architectures for Enhanced Properties
As a coupling agent, this compound can be integrated into polymer networks to improve their properties. During polymerization or cross-linking, the triethoxysilyl group can undergo a sol-gel process to form an inorganic polysiloxane network, while the iodomethyl group can be used to graft the silane onto a pre-existing polymer chain or participate in the polymerization itself.
This incorporation leads to the formation of organic-inorganic hybrid materials where the inorganic siloxane component can significantly enhance properties such as thermal stability, mechanical strength, and flame retardancy. conicet.gov.ar For example, incorporating this silane into a resin can improve the adhesion of the resin to inorganic fillers like glass fibers, leading to stronger composite materials. rsc.org The presence of the reactive iodomethyl group also provides a site for post-polymerization modification, allowing for the introduction of further functionalities into the polymer network.
Synthesis of Silane-Modified Hyperbranched Polymers and Copolymers
Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. Silanes are of great interest in the synthesis of HBPs as they can act as multifunctional building blocks to control the branching structure and molecular weight. mdpi.com
This compound, with its three reactive ethoxy groups, can serve as a branching point in polycondensation reactions. The synthesis of silane-based HBPs can lead to materials with improved thermal and mechanical properties compared to purely organic counterparts. mdpi.com The iodomethyl groups distributed throughout the hyperbranched structure can then be used for further functionalization, creating highly versatile, multifunctional nanomaterials for use in coatings, additives, and sensor technology. nih.gov
Controlled Polymerization using (Iodomethyl)silane Functionality
The iodomethyl group within the this compound structure presents a reactive site that can be harnessed for controlled polymerization techniques. This functionality can potentially be utilized in methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
In controlled radical polymerization, the C-I bond of the iodomethyl group can be reversibly activated and deactivated to control the growth of polymer chains. For instance, in a manner analogous to other alkyl halides used in ATRP, the iodomethyl group could serve as an initiator. The polymerization would be initiated by the abstraction of the iodine atom by a transition metal complex, generating a radical that then propagates with the monomer. The reversible deactivation of the growing polymer chain by the transfer of the iodine atom back from the oxidized metal complex allows for controlled polymer growth.
Similarly, in RAFT polymerization, the iodomethyl functionality could potentially be used to synthesize a RAFT agent. RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound, that reversibly deactivates propagating polymer chains through a chain transfer process. wikipedia.org The controlled nature of these polymerization techniques allows for the synthesis of polymers with complex architectures, such as block copolymers and star polymers.
While direct studies detailing the use of this compound as an initiator in these specific controlled polymerizations are not extensively documented, the reactivity of the closely related p-(iodomethyl)styrene in controlled radical polymerization suggests the potential of the iodomethyl group in such processes.
The application of controlled polymerization techniques initiated from a surface-bound initiator, known as surface-initiated polymerization (SIP), allows for the growth of polymer brushes from a substrate. upc.eduutexas.edu By first anchoring this compound to a surface, the iodomethyl groups can act as initiation sites for the growth of polymer chains, leading to a dense layer of polymers tethered to the surface. This approach enables precise control over the thickness, density, and composition of the grafted polymer layer, which is crucial for applications in areas such as biocompatible coatings, sensors, and microelectronics.
Furthermore, the iodomethyl group can be a precursor for initiating cationic ring-opening polymerization (CROP). The generation of a cationic species from the iodomethyl group, for example through reaction with a Lewis acid, could initiate the polymerization of cyclic monomers like oxazolines and cyclic esters. nih.gov This would lead to the formation of block copolymers comprising a polysiloxane segment and a polyester or polyoxazoline segment.
The following table summarizes the potential roles of this compound in various controlled polymerization techniques.
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Architecture |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined linear or grafted polymers |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Precursor for RAFT agent synthesis | Polymers with controlled molecular weight and low polydispersity |
| Surface-Initiated Polymerization (SIP) | Surface-anchored initiator | Polymer brushes with controlled thickness and density |
| Cationic Ring-Opening Polymerization (CROP) | Initiator | Block copolymers |
Bioconjugation Chemistry and Bio-interfacial Research using Silane Linkers
Methodologies for Immobilization of Biological Molecules onto Silanized Surfaces
The functionalization of surfaces with this compound provides a versatile platform for the covalent immobilization of a wide range of biological molecules, including proteins and peptides. The key to this methodology lies in the reactivity of the iodomethyl group, which can readily undergo nucleophilic substitution reactions with various functional groups present in biomolecules.
One of the most common strategies for immobilizing peptides and proteins involves the reaction between the iodomethyl-functionalized surface and thiol groups (-SH) present in cysteine residues. nih.gov This reaction proceeds via an S_N2 mechanism under basic conditions to form a stable thioether linkage. This approach is particularly effective for peptides and proteins that have a terminal or surface-exposed cysteine residue. The specificity of the thiol-iodo reaction allows for controlled and site-specific immobilization, which can be crucial for maintaining the biological activity of the immobilized molecule.
A typical procedure for immobilizing a cysteine-containing peptide onto a this compound-modified surface would involve the following steps:
Surface Preparation: The substrate (e.g., glass, silicon wafer) is first cleaned and hydroxylated to ensure a high density of surface hydroxyl groups.
Silanization: The cleaned substrate is then treated with a solution of this compound. The triethoxy groups hydrolyze in the presence of trace water to form silanol groups, which then condense with the surface hydroxyl groups to form a stable siloxane bond, leaving the iodomethyl groups exposed on the surface.
Biomolecule Immobilization: A solution of the cysteine-containing peptide in a suitable buffer (typically at a slightly basic pH to deprotonate the thiol group) is then incubated with the functionalized surface. The thiolate anion of the cysteine residue attacks the carbon atom of the iodomethyl group, displacing the iodide and forming a covalent thioether bond.
Washing and Blocking: Finally, the surface is thoroughly washed to remove any non-covalently bound peptides. A blocking agent, such as bovine serum albumin (BSA) or polyethylene glycol (PEG), may be used to block any remaining reactive sites on the surface to prevent non-specific adsorption in subsequent applications.
The following table outlines the key reaction parameters and their significance in the immobilization process.
| Parameter | Description | Significance |
| Solvent for Silanization | Anhydrous organic solvent (e.g., toluene (B28343), ethanol) | Prevents premature hydrolysis and self-condensation of the silane in solution. |
| pH of Peptide Solution | Typically between 7.5 and 8.5 | Facilitates the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion. |
| Reaction Time | Varies from minutes to hours | Depends on the concentration of the peptide and the reactivity of the specific cysteine residue. |
| Temperature | Room temperature is often sufficient | Higher temperatures may accelerate the reaction but can also lead to denaturation of the biomolecule. |
Beyond thiol-iodo chemistry, the iodomethyl group can also react with other nucleophiles found in biomolecules, such as primary amines (-NH2) in lysine residues and the N-terminus, and imidazole groups in histidine residues. However, these reactions may require more stringent conditions (e.g., higher pH, longer reaction times) and may be less specific than the reaction with thiols.
The use of iodo-silanes for the immobilization of biological molecules offers a significant advantage over amino-silanes, which are commonly used for this purpose. Iodo-silanes have been shown to be superior substrates for the solid-phase synthesis of molecularly imprinted polymers (MIPs) for peptide recognition, as they avoid the side reactions associated with amino-silanes. nih.gov
Design of Functionalized Scaffolds for Advanced Biological Research Applications
The ability to functionalize three-dimensional scaffolds with bioactive molecules is a cornerstone of modern tissue engineering and regenerative medicine. This compound can be employed to modify the surface of various scaffold materials, thereby providing a reactive handle for the covalent attachment of biomolecules that can guide cellular behavior and promote tissue regeneration.
Scaffolds for tissue engineering are typically fabricated from biodegradable and biocompatible materials such as natural polymers (e.g., collagen, chitosan, silk fibroin) or synthetic polymers (e.g., poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL)). The surfaces of these scaffolds can be functionalized with this compound to introduce reactive iodomethyl groups. The process is similar to that for flat surfaces, involving the activation of the scaffold surface to generate hydroxyl or other reactive groups, followed by silanization.
Once the scaffold is functionalized, a variety of bioactive molecules can be immobilized to create a more instructive microenvironment for cells. For example:
Cell Adhesion Peptides: Peptides containing the Arg-Gly-Asp (RGD) sequence can be immobilized to promote cell adhesion and spreading. The RGD sequence is a well-known ligand for integrin receptors on the cell surface.
Growth Factors: Growth factors such as Bone Morphogenetic Protein-2 (BMP-2) or Vascular Endothelial Growth Factor (VEGF) can be tethered to the scaffold to induce osteogenic or angiogenic responses, respectively.
Enzymes: Immobilized enzymes can be used to create bioreactors or to locally deliver therapeutic agents.
The covalent immobilization of these biomolecules via the iodomethyl linker ensures their long-term retention on the scaffold surface, providing sustained signaling to the cells. This is in contrast to physical adsorption, where the biomolecules can quickly desorb from the surface.
The following table provides examples of how this compound functionalization can be used to create advanced scaffolds for specific tissue engineering applications.
| Scaffold Material | Bioactive Molecule | Target Tissue | Desired Cellular Response |
| PLGA | RGD peptide | Bone | Enhanced osteoblast adhesion and proliferation |
| Silk Fibroin | BMP-2 | Cartilage | Induction of chondrogenesis |
| Chitosan | VEGF | Vascular Tissue | Promotion of endothelial cell migration and tube formation |
The design of such functionalized scaffolds requires careful consideration of several factors, including the density of the immobilized biomolecule, its orientation, and its accessibility to the cells. By controlling these parameters, it is possible to create highly specific and effective scaffolds for a wide range of biological research and clinical applications. The use of silane chemistry, and specifically the reactivity of the iodomethyl group, provides a powerful tool for achieving this level of control.
Research Applications in Advanced Materials Science and Catalysis
Interfacial Engineering in Advanced Composite Materials Research
Mechanism of Adhesion Enhancement in Polymer-Filler Systems
The fundamental mechanism by which organofunctional silanes like Triethoxy(iodomethyl)silane enhance adhesion involves the formation of a chemical bridge between the inorganic filler and the organic polymer matrix. nih.govdakenchem.comnih.gov The triethoxy groups of the silane (B1218182) can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). nih.govmdpi.com These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970) or metal oxides, forming stable covalent siloxane bonds (Si-O-Filler). nih.govnih.gov
Simultaneously, the iodomethyl group provides a reactive site for interaction with the polymer matrix. The carbon-iodine bond is susceptible to nucleophilic substitution reactions, allowing it to form covalent bonds with various polymer functionalities. This dual reactivity creates a robust interfacial layer that improves stress transfer between the filler and the matrix, leading to enhanced mechanical properties of the composite material. nih.gov The formation of this durable bond between the organic and inorganic materials is a key function of silane coupling agents. wacker.com
Design and Characterization of Novel Multi-Material Composite Interfaces
Research into the design of novel multi-material composite interfaces focuses on tailoring the chemical structure of the interfacial region to achieve specific performance characteristics. The use of this compound allows for precise control over the interface due to the specific reactivity of the iodomethyl group. This functional group can participate in a variety of chemical transformations, enabling the grafting of different molecules onto the filler surface.
The characterization of these engineered interfaces is crucial to understanding their structure and performance. Advanced analytical techniques are employed to probe the chemical and physical properties of the interfacial region.
| Analytical Technique | Information Obtained | Relevance to Interfacial Characterization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups and bonding. | Confirms the presence of silane on the filler surface and its interaction with the polymer. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states of the surface. | Provides quantitative information on the chemical bonding at the interface. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and microstructure of the composite. | Assesses the dispersion of the filler within the polymer matrix and the quality of the interfacial contact. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution imaging of the interfacial region. | Allows for direct visualization of the interfacial layer thickness and structure. |
| Atomic Force Microscopy (AFM) | Maps the surface topography and mechanical properties at the nanoscale. | Characterizes the nanomechanical properties of the interface. |
Through the systematic design and detailed characterization of interfaces modified with this compound, researchers aim to develop next-generation composite materials with unprecedented performance for a wide range of applications.
Tailored Coatings and Adhesives for Specialized Research Environments
The development of high-performance coatings and adhesives is critical for protecting materials and ensuring structural integrity in demanding research environments. This compound is being explored as a key component in formulating such materials, offering enhanced adhesion and durability.
Development of Adhesion Promoters for High-Performance Coatings and Sealants
This compound functions as an effective adhesion promoter in coatings and sealants by creating strong, durable bonds between the coating and the substrate. dakenchem.comspecialchem.comonlytrainings.com The mechanism is similar to that in composites, where the triethoxy groups interact with the substrate surface, and the iodomethyl group provides a reactive handle for cross-linking with the coating's polymer binder. dakenchem.comspecialchem.comonlytrainings.com
The use of silane adhesion promoters can significantly improve the performance of coatings in several ways:
Enhanced Wet Adhesion: By forming water-resistant bonds at the interface, silanes can prevent the loss of adhesion in humid or wet environments.
Improved Corrosion Resistance: A strong, intact adhesive bond can act as a barrier to corrosive agents, protecting the underlying substrate. specialchem.com
The selection of the appropriate silane and its concentration is critical for optimizing the performance of a specific coating or sealant formulation.
Research on Durable and Environmentally-Responsive Coating Systems
Current research is focused on developing "smart" or "functional" coatings that can respond to changes in their environment. The versatile chemistry of this compound makes it a candidate for incorporation into such systems. For example, the iodomethyl group can be used as a point of attachment for stimuli-responsive molecules, such as those that change their properties in response to pH, temperature, or light.
Furthermore, there is a growing demand for environmentally friendly coating systems with reduced volatile organic compounds (VOCs). mdpi.com Research into water-borne and high-solids coatings that incorporate silane adhesion promoters like this compound is aimed at meeting these environmental regulations without compromising performance. The development of durable, fluorine-free water-repellent finishes is another area of active investigation where silane-based coatings offer a promising alternative to traditional technologies. mdpi.com
Nanotechnology and Nanocomposites Research
In the field of nanotechnology, this compound is being utilized for the surface modification of nanomaterials to improve their dispersion and compatibility with polymer matrices in the fabrication of nanocomposites. nih.govresearchgate.net The ability to functionalize nanoparticles with this silane opens up new possibilities for creating materials with enhanced mechanical, thermal, and barrier properties. nih.govresearchgate.net
The surface modification of nanomaterials is crucial to prevent their agglomeration, which can be a significant challenge due to their high surface area-to-volume ratio. nih.gov By treating nanoparticles with this compound, a stable, functionalized surface is created that can effectively interact with the surrounding polymer matrix, leading to a well-dispersed nanocomposite with improved properties. nih.gov
Integration of Functionalized Nanomaterials in Advanced Device Architectures
The integration of functional nanomaterials is a cornerstone of modern device fabrication, enabling novel functionalities in electronics, optics, and sensing. Organofunctional silanes are critical in this domain for their ability to act as molecular bridges between inorganic nanomaterials and organic or inorganic substrates, ensuring robust adhesion and facilitating the formation of well-defined architectures.
While specific studies detailing the use of this compound in device architectures are limited, the reactivity of the iodomethyl group is well-suited for the surface modification of nanomaterials. The carbon-iodine bond is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including those with specific electronic or optical properties. For instance, nanomaterials such as quantum dots or metallic nanoparticles could be functionalized with this compound. The triethoxy groups would anchor the silane to the nanoparticle surface, while the iodomethyl group would be available for further reaction. This "post-functionalization" approach allows for the integration of these nanomaterials into larger device structures.
The general process for such surface modification is outlined in the table below:
| Step | Description | Purpose |
| 1. Hydrolysis | The triethoxy groups of this compound react with water to form silanol groups (Si-OH). | To create reactive sites for bonding to the nanoparticle surface. |
| 2. Condensation | The silanol groups condense with hydroxyl groups on the surface of the nanomaterial, forming stable siloxane (Si-O-nanomaterial) bonds. | To covalently attach the silane to the nanomaterial. |
| 3. Functionalization | The exposed iodomethyl groups are reacted with a molecule of interest containing a nucleophilic group. | To impart the desired functionality to the nanoparticle for device integration. |
This strategy allows for precise control over the surface chemistry of nanomaterials, which is crucial for their performance in advanced devices.
Development of Nanoparticle-Stabilized Emulsions and Dispersions for Research
Nanoparticle-stabilized emulsions, also known as Pickering emulsions, are systems where solid particles, rather than traditional surfactants, stabilize the interface between two immiscible liquids. These emulsions are of significant interest due to their high stability and potential applications in various fields, including materials synthesis and catalysis. The effectiveness of nanoparticles as emulsion stabilizers depends on their wettability, which can be tuned by surface modification.
This compound can be used to modify the surface of nanoparticles, such as silica or titania, to control their hydrophobicity and, consequently, their ability to stabilize emulsions. By reacting the iodomethyl group with different organic molecules, the surface of the nanoparticles can be tailored to be more or less hydrophobic. For example, reaction with a long-chain alkyl amine would increase the hydrophobicity, favoring the stabilization of water-in-oil emulsions. Conversely, reaction with a hydrophilic molecule could render the nanoparticles suitable for stabilizing oil-in-water emulsions.
The ability to tune the surface properties of nanoparticles with this compound offers a versatile platform for the rational design of Pickering emulsions for specific research applications.
Heterogeneous Catalysis and Catalyst Immobilization Research
The transition from homogeneous to heterogeneous catalysis is a major goal in chemical research and industry, as it simplifies catalyst separation and recycling. A common strategy for heterogenizing a homogeneous catalyst is to anchor it to a solid support. Organofunctional silanes are frequently employed as linkers in this process.
Silane-Mediated Anchoring of Homogeneous Catalytic Species onto Solid Supports
This compound is a prime candidate for use as a linker molecule to immobilize homogeneous catalysts onto solid supports like silica. The triethoxy groups can form strong covalent bonds with the silica surface, while the iodomethyl group provides a reactive handle for attaching a catalyst or a ligand.
The immobilization process typically involves the following steps:
Surface Preparation : The solid support, usually silica gel, is activated to ensure a high density of surface hydroxyl groups.
Silanization : The support is treated with this compound. The silane reacts with the surface hydroxyl groups, covalently attaching the iodomethyl groups to the support.
Catalyst Attachment : The functionalized support is then reacted with a homogeneous catalyst or a ligand that has a nucleophilic group capable of displacing the iodide from the iodomethyl group.
This method allows for the robust immobilization of the catalytic species, preventing it from leaching into the reaction mixture. Research on the closely related (3-iodopropyl)trimethoxysilane has shown that the iodoalkyl group is a superior alternative to more commonly used amino-silanes for the immobilization of certain molecules, suggesting that this compound could offer similar advantages.
Design of Supported Catalysts with Tunable Activity and Selectivity Profiles
The performance of a supported catalyst is not only determined by the active catalytic center but also by the microenvironment created by the support and the linker molecule. The properties of the linker, such as its length, flexibility, and electronic nature, can significantly influence the activity and selectivity of the immobilized catalyst.
While direct studies are lacking, the use of this compound as a linker offers potential avenues for tuning the catalytic properties of a supported system. The short and relatively rigid methyl linker could position the catalytic center in close proximity to the support surface, which might influence its reactivity through surface-induced steric or electronic effects. By synthesizing analogous silanes with longer alkyl chains between the silicon atom and the iodine, it would be possible to systematically study the effect of linker length on catalytic performance.
Furthermore, the reactivity of the carbon-iodine bond allows for the introduction of a wide variety of functionalities at the catalyst-support interface. This could be exploited to create supported catalysts with tailored microenvironments, leading to enhanced activity and selectivity for specific chemical transformations. The ability to fine-tune the catalyst's immediate surroundings is a key aspect of rational catalyst design.
Analytical and Spectroscopic Characterization Techniques in Research on Triethoxy Iodomethyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ²⁹Si, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Triethoxy(iodomethyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the ethoxy group's methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons, as well as a key signal for the iodomethyl (-CH₂I) protons directly attached to the silicon atom. The ethoxy protons typically appear as a quartet for the methylene group and a triplet for the methyl group due to spin-spin coupling. The iodomethyl protons would appear as a singlet further downfield due to the deshielding effect of the adjacent iodine and silicon atoms.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. chemicalbook.com Distinct peaks are expected for the carbon atoms of the ethoxy groups (-O-CH₂) and (-CH₃), and importantly, for the iodomethyl carbon (-CH₂I). chemicalbook.com The chemical shift of the iodomethyl carbon is significantly influenced by the electronegative iodine atom, causing it to appear at a characteristic position in the spectrum. compoundchem.com
²⁹Si NMR: As a central atom in the molecule, the silicon-29 (B1244352) nucleus gives a characteristic NMR signal that is highly sensitive to its chemical environment. unavarra.es The chemical shift of the ²⁹Si nucleus in this compound provides direct evidence of the substituents attached to it. unige.ch Monitoring changes in the ²⁹Si chemical shift is particularly useful for studying hydrolysis and condensation reactions, where the formation of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds causes significant shifts in the resonance frequency. unavarra.esresearchgate.net For organotriethoxysilanes, these shifts provide valuable data on reaction kinetics. unavarra.es
The following table summarizes the anticipated NMR data for this compound, based on established chemical shift ranges for similar organosilanes. chemicalbook.comillinois.edu
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -Si-CH₂-I | ~2.1 - 2.5 | Singlet |
| ¹H | -O-CH₂-CH₃ | ~3.8 - 4.0 | Quartet |
| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet |
| ¹³C | -Si-CH₂-I | ~ -5 - 0 | - |
| ¹³C | -O-CH₂-CH₃ | ~58 - 60 | - |
| ¹³C | -O-CH₂-CH₃ | ~18 - 20 | - |
| ²⁹Si | (EtO)₃Si -CH₂I | ~ -45 to -55 | - |
Note: Predicted values are based on data for analogous compounds and may vary depending on solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interfacial Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and for studying its interaction with surfaces.
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific bonds. For this compound, key vibrational modes include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene groups.
Si-O-C stretching: Strong, broad absorptions typically found between 1070-1100 cm⁻¹ and also around 960 cm⁻¹, which are characteristic of the trialkoxysilane group. researchgate.net
C-I stretching: A weaker band expected in the lower frequency region, typically around 500-600 cm⁻¹.
Si-C stretching: Vibrations for this bond are also found in the fingerprint region, usually between 700-850 cm⁻¹.
When this compound is used to modify a surface, FT-IR can monitor the hydrolysis of the ethoxy groups (disappearance of Si-O-C bands) and the subsequent formation of siloxane (Si-O-Si) networks on the substrate, which gives rise to a broad, strong band around 1000-1150 cm⁻¹. researchgate.netnist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. jkps.or.kr For this compound, Raman spectroscopy can be used to identify Si-C and Si-Si skeletal vibrations. jkps.or.krrsc.org It is also a valuable tool for studying the kinetics of silane (B1218182) hydrolysis and condensation reactions in solution, as the intensities of specific bands can be correlated with the concentrations of reactant and product species. rsc.orgnih.gov
The table below lists the expected characteristic vibrational frequencies for this compound. researchgate.netspectrabase.com
| Vibrational Mode | Bond | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch | C-H (in -CH₂, -CH₃) | 2850 - 3000 | FT-IR, Raman |
| Si-O-C Stretch | Si-O-C | 1070 - 1100 | FT-IR |
| C-O Stretch | C-O (in ethoxy) | ~1100 - 1170 | FT-IR |
| Si-O Stretch | Si-O (in ethoxy) | 950 - 970 | FT-IR |
| Si-C Stretch | Si-C | 700 - 850 | FT-IR, Raman |
| C-I Stretch | C-I | 500 - 600 | FT-IR, Raman |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of an alkoxysilane, the molecular ion peak ([M]⁺) may be observed, but it is often of low abundance. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the loss of ethoxy groups and cleavage of the Si-C bond.
Predicted major fragments include:
[M - OCH₂CH₃]⁺: Loss of an ethoxy radical, leading to a prominent peak.
[M - CH₂I]⁺: Cleavage of the Si-C bond, resulting in the loss of the iodomethyl radical.
[Si(OCH₂CH₃)₃]⁺: A fragment corresponding to the triethoxysilyl cation, which is often observed in the spectra of triethoxysilanes. nih.govmassbank.eu
Further fragmentation would involve the sequential loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups. nih.govmassbank.eu
The table below details the predicted significant fragments in the mass spectrum of this compound (Molecular Weight: 304.19 g/mol ).
| m/z Value (Predicted) | Ion Formula | Description |
| 304 | [C₇H₁₇IO₃Si]⁺ | Molecular Ion ([M]⁺) |
| 259 | [C₅H₁₂IO₂Si]⁺ | Loss of an ethoxy group ([M - OCH₂CH₃]⁺) |
| 177 | [C₆H₁₅O₃Si]⁺ | Loss of the iodomethyl group ([M - CH₂I]⁺) |
| 163 | [C₆H₁₅O₃Si]⁺ | Triethoxysilyl cation ([Si(OC₂H₅)₃]⁺) |
| 135 | [C₄H₁₁O₂Si]⁺ | Loss of ethylene from the [Si(OC₂H₅)₃]⁺ fragment |
| 119 | [C₄H₁₁O₂Si]⁺ | Loss of an ethoxy group from the [M - CH₂I]⁺ fragment |
Note: The relative intensities of these fragments can vary based on the ionization method and energy used.
Surface Sensitive Techniques (XPS, SEM, AFM) for Interfacial Characterization
When this compound is used to functionalize surfaces, a range of surface-sensitive techniques are employed to characterize the resulting thin films or monolayers. lu.se
X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for determining the elemental composition and chemical states of atoms on a surface. diva-portal.org For a surface modified with this compound, XPS can:
Confirm Elemental Composition: Detect the presence of silicon (Si 2p), carbon (C 1s), oxygen (O 1s), and iodine (I 3d), confirming the successful grafting of the silane. unica.itmdpi.com
Analyze Chemical Bonding: High-resolution spectra of the Si 2p region can distinguish between the initial triethoxy state and the formation of Si-O-Si (siloxane) bonds after hydrolysis and condensation, providing insight into the degree of cross-linking within the film. mdpi.com
Determine Film Thickness: Angle-resolved XPS (ARXPS) can be used to estimate the thickness of the silane layer, typically in the range of a few nanometers. unica.it
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a surface's topography. It is used to visualize the morphology and uniformity of the silane coating. nih.gov SEM can reveal whether the silane forms a smooth, continuous film or aggregates into island-like domains. researchgate.net In cases of thicker or non-uniform coatings, SEM can identify defects, cracks, or areas of poor coverage. cambridge.org
Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing surface topography at the nanoscale. mpg.de It can provide:
High-Resolution Imaging: AFM can image the structure of the silane layer, revealing details about molecular packing and the formation of domains. nih.gov
Roughness Analysis: It quantifies the root-mean-square (RMS) roughness of the surface before and after silanization, indicating how the coating has altered the surface texture. mpg.de
Film Thickness Measurement: By scanning across a scratch made in the silane layer, AFM can provide a direct measurement of the film's thickness with sub-nanometer precision. mdpi.com
| Technique | Information Obtained | Application for this compound Films |
| XPS | Elemental composition, chemical bonding states | Confirms presence of Si, C, O, I; Analyzes Si-O-Si network formation. diva-portal.orgsurrey.ac.uk |
| SEM | Surface morphology, film uniformity, defects | Visualizes large-scale coverage and identifies aggregates or cracks. nih.gov |
| AFM | Nanoscale topography, surface roughness, film thickness | Images molecular domains; Quantifies changes in roughness. mpg.denih.gov |
Chromatographic and Separation Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC): GC is the primary method for analyzing volatile compounds like alkoxysilanes. researchgate.net
Purity Assessment: A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can separate this compound from starting materials, solvents, and by-products. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity determination. rsc.org
Reaction Monitoring: By taking aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.
A key challenge in the GC analysis of alkoxysilanes is their sensitivity to moisture, which can cause hydrolysis and the formation of siloxanes, potentially leading to inaccurate results. Therefore, anhydrous solvents (e.g., heptane) and careful sample handling are required. researchgate.net
High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, HPLC can be employed for the analysis of less volatile derivatives of this compound or to monitor reactions conducted in the liquid phase where the products are not amenable to GC analysis.
The use of these techniques ensures the quality of the silane reagent and provides critical data for the development of synthetic and surface modification processes.
Future Research Directions and Emerging Trends in Triethoxy Iodomethyl Silane Chemistry
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The chemical industry is increasingly focusing on sustainable manufacturing, and the synthesis of organosilanes is no exception. Future research on triethoxy(iodomethyl)silane is expected to prioritize the development of greener synthetic methods that align with the principles of green chemistry.
Key areas of focus will likely include:
Alternative Catalysis: Exploring the use of earth-abundant and non-toxic metal catalysts to replace traditional precious metal catalysts in hydrosilylation reactions, a potential route to iodomethyl-functionalized silanes. nih.gov The development of heterogeneous catalysts is another significant goal, aiming to supplant inefficient homogeneous systems.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring direct synthesis methods that avoid multi-step processes.
Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and green solvents to reduce the environmental footprint of this compound production. researchgate.net Mechanochemistry presents a novel, one-stage method for the direct synthesis of alkoxysilanes, which simplifies traditional multi-stage processes and aligns with green chemistry principles by eliminating several steps, including catalyst preparation. rsc.org
Energy Efficiency: Optimizing reaction conditions to lower energy consumption, for instance, by utilizing milder temperatures and pressures. nih.gov
A comparative analysis of potential green synthetic routes is presented in the table below:
| Synthetic Route | Current Approach | Potential Green Alternative | Key Advantages of Green Alternative |
| Halogen Exchange | Finkelstein reaction using a chlorinated precursor. | Direct synthesis from silicon and iodinated alcohols. | Reduces steps and byproducts. |
| Hydrosilylation | Platinum-catalyzed reaction of an iodinated alkene with triethoxysilane (B36694). wikipedia.org | Cobalt-based or other earth-abundant metal catalysis. nih.gov | Lower cost and reduced environmental impact of the catalyst. |
| Solvent Use | Traditional organic solvents. | Green solvents like alcohols or solvent-free conditions. nih.gov | Reduced toxicity and environmental pollution. researchgate.net |
Unveiling Novel Reactivity Pathways and Deeper Mechanistic Insights
A thorough understanding of the reactivity of this compound is crucial for its effective application. Future research will likely focus on uncovering new reaction pathways and gaining a more profound understanding of the underlying mechanisms.
Emerging research directions include:
Controlled Hydrolysis and Condensation: The hydrolysis of the triethoxy groups to form reactive silanols is a critical first step in many applications. nih.gov Future studies will aim to achieve greater control over the kinetics of these reactions to tailor the structure of the resulting siloxane networks. nih.gov The mechanisms of hydrolysis and condensation are known to differ based on the pH of the medium. nih.gov
Nucleophilic Substitution Reactions: The iodomethyl group is a versatile functional handle for a variety of nucleophilic substitution reactions. Investigating a broader range of nucleophiles will expand the library of functionalized silanes that can be derived from this compound.
Novel Catalytic Reactions: Research into rhodium-catalyzed cross-coupling reactions of related (iodomethyl)trimethylsilane (B1585575) with arylzinc compounds has shown promise for creating new carbon-silicon bonds. organic-chemistry.org Similar investigations with this compound could lead to novel synthetic methodologies.
The table below summarizes the key reactive sites of this compound and potential areas for future investigation:
| Reactive Site | Known Reactions | Future Research Focus |
| Triethoxysilyl Group | Hydrolysis and condensation. nih.gov | Fine-tuning reaction kinetics for controlled polymer and monolayer formation. nih.gov |
| Iodomethyl Group | Nucleophilic substitution (e.g., Finkelstein reaction). | Exploring a wider scope of nucleophiles and catalytic cross-coupling reactions. organic-chemistry.org |
| Si-C Bond | Generally stable. | Investigating potential cleavage reactions under specific catalytic conditions. |
Advanced Design and Engineering of Functionalized Materials with Tailored Performance Attributes
This compound serves as a valuable building block for the creation of functionalized materials. The ability to precisely control the properties of these materials at the molecular level is a key driver of future research.
Anticipated advancements in this area include:
Surface Modification and Interfacial Engineering: The formation of self-assembled monolayers (SAMs) from organosilanes is a fundamental technique for modifying the properties of surfaces. Future work will focus on creating more complex and highly ordered surface architectures with tailored functionalities. The quality of the silane (B1218182) film can be characterized by its thickness, hydrophilicity, and surface roughness. researchgate.net
Hybrid Organic-Inorganic Materials: This silane is a key component in synthesizing hybrid materials that combine the properties of both organic polymers and inorganic substrates. Research will aim to develop new hybrid materials with enhanced mechanical strength, thermal stability, and specific functionalities.
Nanocomposite Development: The functionalization of nanoparticles with this compound allows for their improved dispersion in polymer matrices and the creation of nanocomposites with superior properties. Future efforts will focus on designing nanocomposites with precisely engineered interfacial properties for advanced applications.
The following table outlines potential applications of materials functionalized with this compound:
| Material Type | Key Feature | Potential Application |
| Self-Assembled Monolayers (SAMs) | Controlled surface energy and reactivity. | Sensors, biocompatible coatings, microelectronics. |
| Hybrid Materials | Combination of organic and inorganic properties. | High-performance coatings, adhesives, and sealants. |
| Nanocomposites | Enhanced mechanical and thermal properties. | Lightweight structural components, barrier films, and catalysts. |
Integration of this compound in Multifunctional and Smart Systems
The development of materials that can respond to external stimuli is a rapidly growing field. This compound, with its versatile chemistry, is a promising candidate for incorporation into such "smart" systems.
Future research is expected to explore:
Stimuli-Responsive Materials: By attaching specific functional groups to the iodomethyl moiety, it may be possible to create materials that respond to changes in pH, light, or temperature. For example, the incorporation of Schiff base precursors can lead to pH-responsive systems. mdpi.com
Self-Healing Materials: The reversible nature of certain chemical bonds that can be formed using the functionality of this silane could be exploited to develop self-healing polymers and coatings.
Sensing Platforms: The immobilization of receptor molecules onto surfaces via this compound could lead to the development of highly sensitive and selective chemical and biological sensors.
Drug Delivery Systems: The ability to functionalize nanoparticles could be applied to the development of targeted drug delivery vehicles that release their payload in response to specific biological cues.
Synergistic Application of Computational Chemistry and Experimental Research for Predictive Material Design
The integration of computational modeling with experimental work is revolutionizing materials science. This synergistic approach allows for the prediction of material properties and the rational design of new materials, accelerating the pace of discovery. mit.edunih.gov
Key aspects of this integrated approach include:
Molecular Modeling: Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) can be used to investigate the electronic structure, reactivity, and interactions of this compound at the atomic level. hydrophobe.orgmedium.com This can provide insights into reaction mechanisms and help predict the properties of new materials. hydrophobe.org
Predictive Design: Algorithms and machine learning can be employed to screen virtual libraries of compounds and predict which chemical building blocks can be combined to create advanced materials with desired functions. mit.edumedium.com
In Silico Experimentation: Computational simulations can guide experimental work by identifying the most promising synthetic routes and material compositions, thereby reducing the need for time-consuming and costly trial-and-error experiments. youtube.com
The table below illustrates how computational and experimental approaches can be synergistically applied to the study of this compound:
| Research Area | Computational Approach | Experimental Approach | Expected Outcome |
| Reaction Mechanisms | DFT calculations to map potential energy surfaces. | Kinetic studies and spectroscopic analysis. nih.gov | A detailed understanding of reaction pathways and transition states. |
| Material Properties | MD simulations to predict mechanical and thermal properties. researchgate.net | Material synthesis and characterization (e.g., tensile testing, thermal analysis). | Rational design of materials with tailored performance. |
| Surface Interactions | Modeling of silane adsorption and self-assembly on surfaces. hydrophobe.org | Surface analysis techniques (e.g., AFM, XPS). researchgate.net | Optimization of surface modification processes for specific applications. |
Q & A
Q. What synthetic methodologies are effective for preparing triethoxy(iodomethyl)silane, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or hydrosilylation routes. For example, analogous silanes like triethoxy(isobutyl)silane are synthesized by reacting chlorinated precursors (e.g., chloroisobutane) with triethoxysilane in the presence of a catalyst (e.g., Pt-based catalysts for hydrosilylation) . Optimization involves controlling stoichiometry, temperature (typically 60–100°C), and inert atmosphere to minimize side reactions like hydrolysis. Purity can be enhanced using fractional distillation or column chromatography .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR : H and Si NMR to confirm the iodomethyl group’s integration and silicon environment. For example, Si NMR typically shows peaks near -40 to -60 ppm for trialkoxysilanes .
- FT-IR : Detection of Si-O-C (∼1100 cm) and C-I (∼500 cm) bonds. Compare with NIST reference spectra for validation .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) to verify molecular ion peaks (e.g., [M] for CHIOSi) .
Q. How does the iodomethyl group influence the hydrolytic stability of this compound compared to other trialkoxysilanes?
The electron-withdrawing iodomethyl group increases electrophilicity at the silicon center, accelerating hydrolysis. This contrasts with alkyl-substituted silanes (e.g., triethoxy(propyl)silane), where hydrophobic alkyl groups slow hydrolysis. Stability studies should monitor pH-dependent hydrolysis kinetics using techniques like Si NMR or conductivity measurements .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in surface modification applications?
The iodomethyl group enhances surface anchoring via nucleophilic substitution with hydroxyl-rich substrates (e.g., silica nanoparticles). Mechanistic studies using XPS or ToF-SIMS reveal covalent Si-O-substrate bonds, while the iodine atom can act as a leaving group, enabling further functionalization (e.g., Suzuki coupling). Compare with fluorinated silanes, where fluorine’s electronegativity alters surface energy .
Q. How can contradictions in catalytic performance data for this compound-derived materials be resolved?
Discrepancies in catalytic efficiency (e.g., in cross-coupling reactions) may arise from:
- Purity : Trace iodine or solvent residues can poison catalysts. Use elemental analysis (ICP-MS) to quantify impurities .
- Surface morphology : AFM or TEM can assess uniformity of silane layers, which impacts active site density .
- Reaction conditions : Optimize solvent polarity (e.g., toluene vs. DMF) to balance silane hydrolysis and substrate accessibility .
Q. What strategies mitigate iodine leaching during the application of this compound in biomedical composites?
Leaching risks can be minimized by:
- Crosslinking : Co-condensation with tetraethoxysilane (TEOS) to form dense silica networks .
- Post-treatment : UV curing or thermal annealing (150–200°C) to enhance covalent bonding .
- Encapsulation : Embedding silane-modified particles in polymer matrices (e.g., polystyrene) to reduce iodine exposure .
Q. How does this compound compare to fluorinated analogs in creating hydrophobic coatings?
While fluorinated silanes (e.g., triethoxy(tridecafluorooctyl)silane) achieve superior hydrophobicity (contact angles >110°), the iodomethyl group offers unique reactivity for post-functionalization (e.g., click chemistry). Comparative studies should evaluate durability (via abrasion tests) and chemical resistance (solvent immersion) .
Methodological Considerations
Q. What protocols ensure safe handling of this compound given its potential iodine toxicity?
Q. How can computational modeling predict the sol-gel behavior of this compound?
DFT calculations (e.g., Gaussian 16) model hydrolysis activation energies and transition states. Parameters include solvent dielectric constants and protonation states. Validate predictions with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
